PARP Inhibitory Potency: Head-to-Head Comparison of 8-Position Substituents in the 2-Phenylquinazolinone Series
In a direct head-to-head comparison within the same study, 8-methoxy-2-phenylquinazolin-4(3H)-one (compound 17) exhibited a PARP IC₅₀ of 4.2 μM in permeabilized L1210 murine leukemia cells. The 8-methyl analog (compound 16) displayed an IC₅₀ of 0.87 μM, and the 8-hydroxy analog (compound 35) showed an IC₅₀ of 1.06 μM [1]. The 8-methoxy compound is therefore 4.8-fold less potent than the 8-methyl analog and 4.0-fold less potent than the 8-hydroxy analog [1]. This quantitative ranking demonstrates that the 8-methoxy substituent is disfavored at the PARP active site relative to the isosteric hydroxyl or methyl groups, as the bulkier methoxy group is less well accommodated within the nicotinamide-binding pocket [2].
| Evidence Dimension | PARP inhibitory activity (IC₅₀, μM) in permeabilized L1210 murine leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ = 4.2 μM (compound 17, 8-methoxy-2-phenyl) |
| Comparator Or Baseline | Compound 16 (8-methyl-2-phenyl): IC₅₀ = 0.87 μM; Compound 35 (8-hydroxy-2-phenyl): IC₅₀ = 1.06 μM |
| Quantified Difference | 4.8-fold less potent vs. 8-methyl analog; 4.0-fold less potent vs. 8-hydroxy analog |
| Conditions | Permeabilized L1210 murine leukemia cells; PARP inhibition assay as described in Griffin et al., J. Med. Chem. 1998 |
Why This Matters
When selecting a quinazolinone PARP inhibitor for a specific experimental window—whether a low-potency control compound or a synthetic precursor—the 4- to 5-fold potency gap between 8-methoxy and 8-methyl/8-hydroxy analogs can be exploited to tune the dynamic range of an assay or to serve as a negative control for structure–activity relationship studies.
- [1] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, Pemberton LC, Golding BT. Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). J. Med. Chem. 1998, 41, 5247–5256. Table 1, compounds 16, 17, 35; pp. 196–200 (discussion). View Source
- [2] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, Pemberton LC, Golding BT. Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). J. Med. Chem. 1998, 41, 5247–5256. Crystal structure discussion, pp. 196, 308–312. View Source
